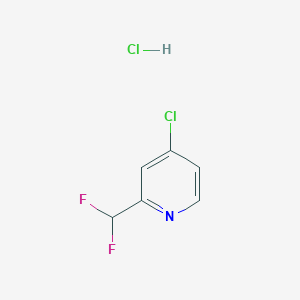

4-Chloro-2-(difluoromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPBCCFSVCUOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(difluoromethyl)pyridine hydrochloride (CAS No. 1553437-88-9) is an organic compound characterized by its unique structural features, including a pyridine ring substituted with a chloro group and a difluoromethyl group. This compound has garnered attention in medicinal chemistry due to the potential biological activities associated with pyridine derivatives, which often exhibit a range of pharmacological properties.

- Molecular Formula : C₆H₄ClF₂N

- Molecular Weight : 200.01 g/mol

- InChI Key : MLPBCCFSVCUOME-UHFFFAOYSA-N

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing pyridine rings are frequently studied for their pharmacological properties. The presence of halogen substituents like chlorine and fluorine may enhance these activities by improving bioavailability or altering metabolic pathways. Pyridine derivatives are known to exhibit various biological activities, including:

- Antimicrobial Activity : Pyridine derivatives have been reported to possess antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Some compounds in this class demonstrate anti-inflammatory activity, which may be beneficial in treating various inflammatory diseases.

- Anticancer Potential : Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may involve interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, halogenated pyridines can influence enzyme activity by either inhibiting or activating specific targets, leading to therapeutic effects in diseases like cancer and infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)pyridine | Contains a trifluoromethyl group | Exhibits different reactivity patterns due to three fluorine atoms. |

| 2-Chloro-4-(difluoromethyl)pyridine | Chlorine at position 2 instead of 4 | Different substitution pattern leads to varied biological activity. |

| 3-Chloro-2-(difluoromethyl)pyridine | Chlorine at position 3 | Alters electronic properties and sterics compared to the target compound. |

Case Studies and Research Findings

- Antimicrobial Activity : Studies indicate that compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). Although direct studies on this compound are lacking, the potential for similar activity exists due to its structural characteristics .

- Inhibition Studies : Research on related pyridine derivatives has demonstrated the ability to inhibit bacterial enzymes critical for viability and virulence. These findings suggest that further exploration of this compound could uncover similar inhibitory effects .

- Pharmacokinetics and Toxicity : Preliminary studies on related compounds have assessed their toxicity profiles and metabolic stability using human liver microsomes. Such investigations are crucial for evaluating the safety and efficacy of new drug candidates derived from this class of compounds .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(difluoromethyl)pyridine hydrochloride serves as a key intermediate in synthesizing various bioactive compounds. Its structural characteristics allow it to participate in reactions that lead to new pharmaceuticals with enhanced efficacy or reduced side effects.

Agricultural Chemicals

The compound is utilized as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its ability to modify biological pathways makes it valuable in developing crop protection agents .

Chemical Research

In chemical research, this compound is used as a substrate or catalyst in various reactions, aiding in elucidating reaction mechanisms and kinetic parameters. Understanding its interactions with other reagents can lead to advancements in synthetic methodologies .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-chloro-2-(difluoromethyl)pyridine hydrochloride with structurally related compounds, focusing on substituent effects and molecular properties:

Key Observations :

- Electronic Effects : The difluoromethyl group (-CF$2$H) in the target compound reduces basicity compared to chloromethyl (-CH$2$Cl) or methyl (-CH$_3$) substituents, enhancing metabolic stability .

- Steric Effects: Bulky groups like carboxamide (-CONHMe) or nitrophenyl (-NO$_2$Ph) decrease reactivity in nucleophilic substitution but improve target binding in drug candidates .

Physicochemical Properties

- Melting Points: Pyridine derivatives with halogen substituents (e.g., Cl, F) typically exhibit higher melting points (>250°C) due to strong intermolecular interactions. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives show melting points between 268–287°C .

- Solubility : Hydrochloride salts (e.g., the target compound) are generally more water-soluble than their freebase counterparts, facilitating formulation in drug delivery systems .

Pharmacological and Industrial Relevance

- Fluorine Impact : The difluoromethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism, a trend observed in FDA-approved fluorinated drugs .

Preparation Methods

Starting from 2-Chloro-4-iodopyridine or 2-Chloroisonicotinaldehyde

- Copper-mediated difluoromethylation of 2-chloro-4-iodopyridine using TMSCF2H (trimethylsilyl difluoromethyl) reagents introduces the difluoromethyl group at the 4-position.

- Alternatively, fluorination of 2-chloroisonicotinaldehyde with hazardous reagents like DAST (diethylaminosulfur trifluoride) can also yield the difluoromethyl derivative.

- These methods are effective but involve expensive or hazardous reagents and are less suitable for large-scale synthesis.

Buchwald–Hartwig Amination Approach

- The 4-chloro-2-(difluoromethyl)pyridine can be converted to the corresponding 2-aminopyridine derivative by Buchwald–Hartwig amination using tert-butyl carbamate, followed by Boc deprotection.

- However, this requires prior synthesis of 2-chloro-4-(difluoromethyl)pyridine and is limited by the availability and cost of starting halides.

Practical Five-Step Synthesis from 2,2-Difluoroacetic Anhydride

A recent, scalable, and practical synthetic strategy avoids hazardous reagents and sealed vessel conditions by starting from commercially available 2,2-difluoroacetic anhydride.

Stepwise Synthesis Summary:

| Step | Reaction | Key Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | 78 | Conducted on 90 g scale; product used immediately to avoid hydrolysis |

| 2 | Nucleophilic attack by n-butyllithium-generated nucleophile in THF | Nitrile intermediate | 73 | Precursor for cyclization and amination |

| 3 | Cyclization with ammonia or amine derivatives | Methoxyimine intermediate (E/Z mixture) | 94 (with methoxyamine) | Ammonia cyclization low yield (33%) and requires sealed tube; methoxyamine gives better yield |

| 4 | Acidic cyclization to pyridine derivative | Cyclized pyridine intermediate | 53 | Performed on multi-gram scale |

| 5 | Reduction with zinc in acetic acid | 4-(Difluoromethyl)pyridin-2-amine | 85 | LiAlH4 and NaBH4 less effective |

- The overall yield for the five-step sequence is approximately 24% on a ~250 g scale.

- The process avoids the use of hazardous fluorinating agents like DAST and sealed vessels, enhancing safety and scalability.

Optimization of Cyclization and One-Pot Procedures

- The methoxyimine formation and subsequent cyclization to the pyridine ring can be combined into a one-pot procedure.

- This approach improves efficiency and yield (~57-64% over two steps) and is suitable for scale-up.

- The final reduction step to the amine is carried out in acetic acid with zinc, providing a high yield of the desired product.

Conversion to Hydrochloride Salt

- The free base 4-chloro-2-(difluoromethyl)pyridine can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step is straightforward and typically quantitative, yielding the stable hydrochloride salt suitable for pharmaceutical applications.

Comparative Table of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Scalability | Safety Notes | Comments |

|---|---|---|---|---|---|---|

| Copper-mediated difluoromethylation | 2-chloro-4-iodopyridine | TMSCF2H, Cu catalyst | Moderate | Limited by reagent cost | Uses expensive reagents | Effective but costly |

| Fluorination of aldehyde | 2-chloroisonicotinaldehyde | DAST | Moderate | Limited | Hazardous reagent (DAST) | Not suitable for large scale |

| Five-step from difluoroacetic anhydride | 2,2-difluoroacetic anhydride + ethyl vinyl ether | n-BuLi, methoxyamine, zinc | ~24% overall | High (multi-gram to 100+ g) | Avoids hazardous fluorinating agents | Practical and scalable |

| Buchwald–Hartwig amination | 2-chloro-4-(difluoromethyl)pyridine | tert-butyl carbamate, Pd catalyst | High (81-99%) | Limited by precursor availability | Uses standard Pd catalysis | Good yields but precursor costly |

Research Findings and Recommendations

- The five-step synthesis from 2,2-difluoroacetic anhydride is currently the most practical and scalable method for preparing 4-chloro-2-(difluoromethyl)pyridine, precursor to the hydrochloride salt.

- Avoidance of hazardous reagents and sealed vessels enhances safety and industrial applicability.

- Optimization of the cyclization step via methoxyimine intermediate and one-pot procedures improves yields and process efficiency.

- The final hydrochloride salt formation is straightforward and can be tailored to purity requirements.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Chloro-2-(difluoromethyl)pyridine hydrochloride, and what factors influence reaction efficiency?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of halogenated pyridine derivatives. Key steps include:

- Reagents and Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates and enhance nucleophilic substitution efficiency. Amines or alcohols are common nucleophiles targeting the chlorinated positions .

- Temperature Control : Reactions are often conducted at elevated temperatures (80–120°C) to overcome activation barriers while avoiding decomposition.

- Purification : Column chromatography or recrystallization is recommended to isolate the hydrochloride salt.

Factors Influencing Efficiency : Solvent purity, stoichiometric ratios of reagents, and precise temperature control are critical. Trace moisture can hydrolyze intermediates, reducing yields .

Advanced: How can researchers address discrepancies in reported reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states differently than less polar alternatives. Compare yields using solvents with varying dielectric constants.

- Catalytic Additives : Screen additives like potassium iodide (KI) to accelerate halogen exchange reactions.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., pyridine N-oxides from oxidation) and adjust reaction conditions accordingly .

Resolution Strategy : Perform kinetic studies under controlled conditions (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize reagent addition sequences .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns from the difluoromethyl group (CF₂H, δ ~5.5–6.5 ppm) and aromatic protons (pyridine ring, δ ~7.5–8.5 ppm).

- ¹³C NMR : Identify the chlorine-substituted carbon (δ ~140–150 ppm) and CF₂H carbon (δ ~110–120 ppm).

- FT-IR : Confirm C-F stretches (1000–1300 cm⁻¹) and N-H vibrations from the hydrochloride salt (2500–3000 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks consistent with the molecular formula .

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for substitution pathways at the 4-chloro and 2-difluoromethyl positions. Use basis sets like B3LYP/6-31G(d) to model transition states.

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., chlorinated carbons) to predict nucleophilic attack sites.

- Solvent Modeling : Incorporate implicit solvation models (e.g., PCM) to assess solvent effects on reaction barriers .

Safety: What are the critical safety precautions for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal. Partner with certified waste management services for incineration .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Maintain spill kits with inert absorbents (e.g., vermiculite) .

Advanced: How can the electronic effects of difluoromethyl and chloro substituents influence the regioselectivity of reactions involving this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The chloro group deactivates the pyridine ring, directing nucleophiles to the 4-position. The difluoromethyl group (CF₂H) introduces steric hindrance and weak electron-withdrawing effects, further modulating reactivity.

- Hammett Parameters : Use σ values (σₚ for Cl = +0.23, σₘ for CF₂H ≈ +0.43) to predict substituent effects on reaction rates.

- Experimental Validation : Compare substitution patterns using X-ray crystallography or NOE NMR to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.